REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:11]([OH:14])(=O)[CH3:12].N1C2C=CC=CC=2NC=1.[NH2:24][C:25]1[CH:32]=[CH:31][CH:30]=[CH:29][C:26]=1[C:27]#[N:28]>C1COCC1>[NH2:28][C:27]1[C:26]2[C:25](=[CH:32][CH:31]=[CH:30][CH:29]=2)[NH:24][C:11](=[O:14])[CH:12]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1-3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ranging from −78° C. to 0° C
|
Type
|
TEMPERATURE
|
Details
|
was then heated to approx. 40° C. −65° C. (1 hour to 12 hours)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with NH4Cl (aq, saturated)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CH2Cl2 or EtOAc
|
Type
|
CUSTOM
|
Details
|
the organic extracts were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification of the residue by silica gel chromatography or HPLC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |